4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid hydrate
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Overview
Description
4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid hydrate is a chemical compound with the molecular formula C7H9NO5 It is a derivative of picolinic acid, characterized by the presence of hydroxyl and methoxy groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid hydrate typically involves the hydroxylation and methoxylation of picolinic acid derivatives. One common method includes the reaction of 4-hydroxy-5-methoxypyridine with suitable reagents under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypicolinic acid: Similar structure but lacks the hydroxyl group.
5-Hydroxypicolinic acid: Similar structure but lacks the methoxy group.
Picolinic acid: The parent compound without hydroxyl and methoxy substitutions.
Uniqueness
4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid hydrate is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
1609406-52-1; 51727-04-9 |
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Molecular Formula |
C7H9NO5 |
Molecular Weight |
187.151 |
IUPAC Name |
5-methoxy-4-oxo-1H-pyridine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C7H7NO4.H2O/c1-12-6-3-8-4(7(10)11)2-5(6)9;/h2-3H,1H3,(H,8,9)(H,10,11);1H2 |
InChI Key |
DWNKLQIDCLVMRL-UHFFFAOYSA-N |
SMILES |
COC1=CNC(=CC1=O)C(=O)O.O |
solubility |
not available |
Origin of Product |
United States |
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